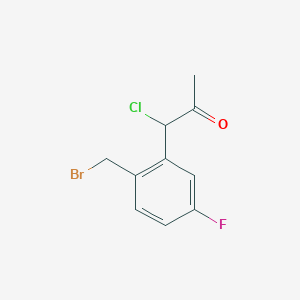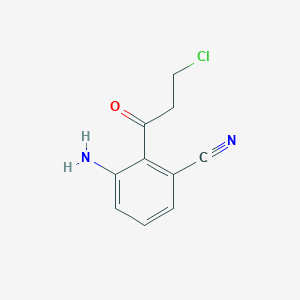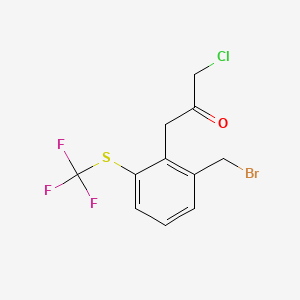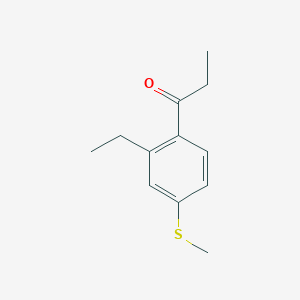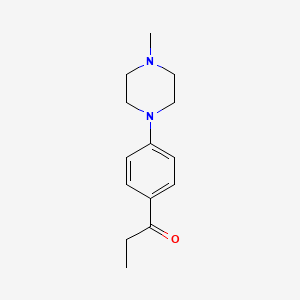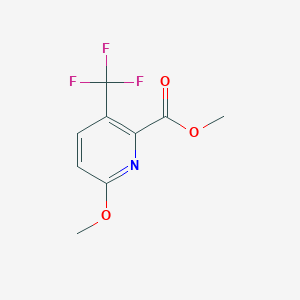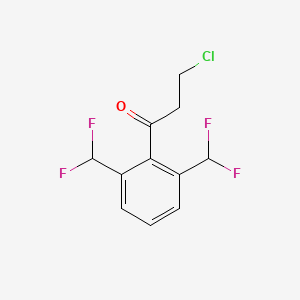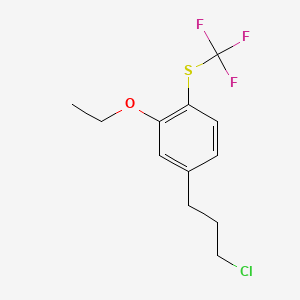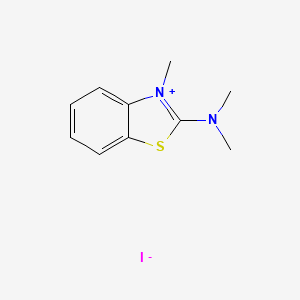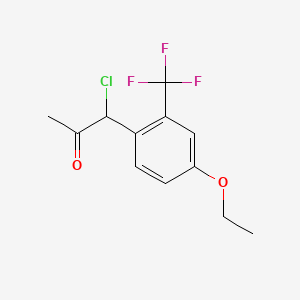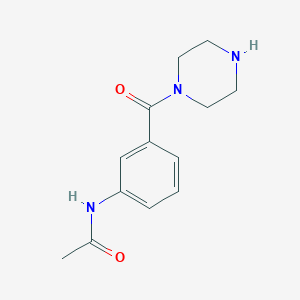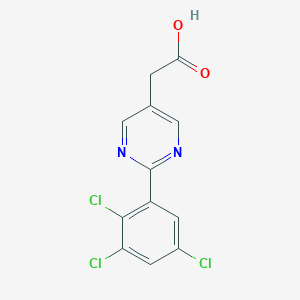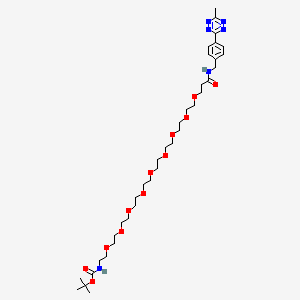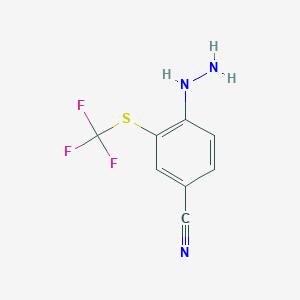
1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H6F3N3S It is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. The hydrazine moiety can participate in redox reactions, influencing the compound’s biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 1-Cyano-1-phenyl-2,2,2-trifluoroethanol
Comparison: 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the cyano and trifluoromethylthio groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the trifluoromethylthio group enhances its lipophilicity and stability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C8H6F3N3S |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
4-hydrazinyl-3-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-3-5(4-12)1-2-6(7)14-13/h1-3,14H,13H2 |
InChI-Schlüssel |
SVAPNMYFNMMHSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)SC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



